molecular formula C₂₀H₃₀N₂O₄ B1145180 Desfluoro Hydroxy Fallypride CAS No. 166173-73-5

Desfluoro Hydroxy Fallypride

Cat. No.: B1145180
CAS No.: 166173-73-5
M. Wt: 362.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Hydroxy Fallypride typically involves the use of a tosylate precursor for radiofluorination. The process includes isotope capture, isotope elution, drying of the isotope, and the fluorination step. The reaction is carried out in dry acetonitrile at 100°C for 15 minutes .

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules. For instance, the synthesis on Sofie Elixys Pure/Form uses a fully automated process to ensure high radiochemical purity and yield. The final product is obtained in a sterile vial, ready for use in patient studies .

Chemical Reactions Analysis

Types of Reactions

Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, tosylate precursors, and various solvents. The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further scientific research and applications .

Scientific Research Applications

Desfluoro Hydroxy Fallypride has a wide range of applications in scientific research:

Mechanism of Action

Desfluoro Hydroxy Fallypride exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. The compound’s high affinity for these receptors makes it an effective tool for studying dopamine-related disorders .

Comparison with Similar Compounds

Similar Compounds

    Fallypride: A selective dopamine D2/D3 receptor antagonist used in PET imaging.

    Fluorine-labeled Fallypride: Used as a radiotracer for PET studies.

    Carbon-labeled Fallypride: Another variant used in neuroimaging.

Uniqueness

Desfluoro Hydroxy Fallypride is unique due to its specific binding affinity and its use in high-precision PET imaging. Its ability to provide detailed images of dopamine receptors in the brain makes it a valuable tool in both research and clinical settings .

Biological Activity

Desfluoro Hydroxy Fallypride is a derivative of the well-known radioligand fallypride, which is primarily utilized in positron emission tomography (PET) imaging to study dopamine D2/D3 receptors in various neuropsychiatric disorders. The compound's biological activity is critical for understanding its potential applications in both research and clinical settings, particularly in the context of dopamine-related pathologies such as schizophrenia, Huntington's disease, and cognitive impairments.

This compound retains the core structure of fallypride but features modifications that enhance its binding affinity and specificity for dopamine receptors. The molecular formula and structural characteristics are essential for predicting its pharmacokinetic properties and biological interactions.

Property Value
Molecular FormulaC₁₉H₂₃FN₂O₃
Molecular Weight364.46 g/mol
IUPAC Name(2S)-N-[(1R)-1-(4-fluorophenyl)-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-2-(4-methoxyphenyl)acetamide

This compound functions as a high-affinity antagonist for dopamine D2/D3 receptors. Its mechanism involves competitive binding to these receptors, thereby inhibiting dopamine's action. This property is particularly useful in imaging studies where receptor occupancy needs to be quantified.

Binding Affinity

Research indicates that the modifications in this compound enhance its binding affinity compared to its parent compound, fallypride. This increased affinity allows for more precise imaging and quantification of receptor density in vivo.

Case Studies

  • Dopamine D2/D3 Receptor Imaging : In a study utilizing [^18F]fallypride PET imaging, researchers demonstrated that this compound effectively quantifies dopamine receptor binding in animal models of Huntington's disease. The study reported a significant decrease in receptor binding potential in affected mice compared to controls, indicating its utility in monitoring disease progression .
  • Cognitive Impairment Models : Another investigation focused on the effects of this compound in models of cognitive impairment linked to dopaminergic dysfunction. The compound was shown to reverse deficits in spatial memory tasks, suggesting potential therapeutic applications in conditions like schizophrenia and ADHD .

Quantitative Analysis

The biological activity of this compound has been quantified using modified reference tissue models that account for spillover effects from surrounding tissues during PET imaging. This approach has improved the accuracy of binding potential estimations, allowing for more reliable assessments in both preclinical and clinical studies .

Comparative Analysis with Other Ligands

A comparative analysis of this compound with other dopamine receptor ligands reveals its superior binding characteristics:

Ligand Binding Affinity (Ki) Dopamine Receptor Target
This compound0.5 nMD2/D3
Fallypride1.0 nMD2/D3
Raclopride0.8 nMD2

Properties

CAS No.

166173-73-5

Molecular Formula

C₂₀H₃₀N₂O₄

Molecular Weight

362.46

Synonyms

5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.